molecular formula C15H25N5O B14950634 trans-N-cyclohexyl-4-(1H-tetrazol-1-ylmethyl)cyclohexanecarboxamide

trans-N-cyclohexyl-4-(1H-tetrazol-1-ylmethyl)cyclohexanecarboxamide

Cat. No.: B14950634
M. Wt: 291.39 g/mol
InChI Key: PWALSLUFGHGIQA-UHFFFAOYSA-N
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Description

N-CYCLOHEXYL-4-[(1H-1,2,3,4-TETRAZOL-1-YL)METHYL]CYCLOHEXANE-1-CARBOXAMIDE is a compound that features a cyclohexane ring substituted with a tetrazole group. Tetrazoles are known for their applications in medicinal and pharmaceutical chemistry due to their unique structural properties and reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-CYCLOHEXYL-4-[(1H-1,2,3,4-TETRAZOL-1-YL)METHYL]CYCLOHEXANE-1-CARBOXAMIDE typically involves the reaction of cyclohexyl isocyanide with tetrazole derivatives under mild conditions. The reaction is often carried out in solvents like methanol at room temperature .

Industrial Production Methods

Industrial production methods for this compound may involve the use of eco-friendly approaches, such as using water as a solvent and moderate reaction conditions to ensure high yields and minimal environmental impact .

Chemical Reactions Analysis

Types of Reactions

N-CYCLOHEXYL-4-[(1H-1,2,3,4-TETRAZOL-1-YL)METHYL]CYCLOHEXANE-1-CARBOXAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include strong oxidizers, reducing agents, and nucleophiles. Reaction conditions vary depending on the desired transformation but often involve moderate temperatures and inert atmospheres .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized tetrazole derivatives, while substitution reactions can introduce various functional groups onto the tetrazole ring .

Scientific Research Applications

N-CYCLOHEXYL-4-[(1H-1,2,3,4-TETRAZOL-1-YL)METHYL]CYCLOHEXANE-1-CARBOXAMIDE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-CYCLOHEXYL-4-[(1H-1,2,3,4-TETRAZOL-1-YL)METHYL]CYCLOHEXANE-1-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The tetrazole group can interact with various enzymes and receptors, leading to biological effects. The exact pathways depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-CYCLOHEXYL-4-[(1H-1,2,3,4-TETRAZOL-1-YL)METHYL]CYCLOHEXANE-1-CARBOXAMIDE is unique due to the presence of the tetrazole ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for various scientific and industrial applications .

Properties

Molecular Formula

C15H25N5O

Molecular Weight

291.39 g/mol

IUPAC Name

N-cyclohexyl-4-(tetrazol-1-ylmethyl)cyclohexane-1-carboxamide

InChI

InChI=1S/C15H25N5O/c21-15(17-14-4-2-1-3-5-14)13-8-6-12(7-9-13)10-20-11-16-18-19-20/h11-14H,1-10H2,(H,17,21)

InChI Key

PWALSLUFGHGIQA-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)NC(=O)C2CCC(CC2)CN3C=NN=N3

Origin of Product

United States

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